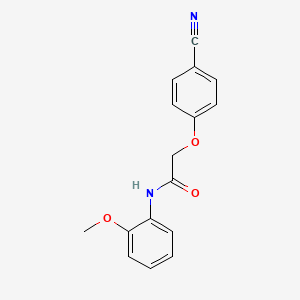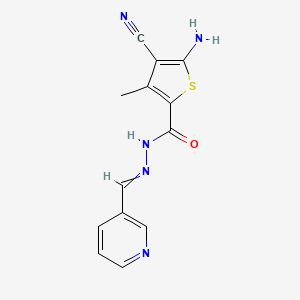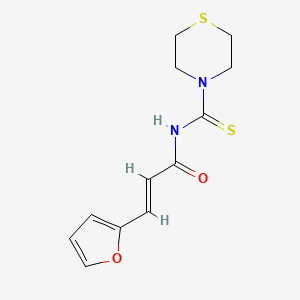![molecular formula C19H23NOS B5703675 N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as MPTP and is used in scientific research to study the mechanism of action of Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide involves the conversion of the prodrug to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species and neuronal death.
Biochemical and Physiological Effects:
The administration of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide has been shown to cause a selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's-like symptoms, such as tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide is a valuable tool in the study of Parkinson's disease due to its ability to induce Parkinson's-like symptoms in animals. However, its use is limited due to its toxicity and the potential for it to cause harm to researchers if proper safety measures are not taken.
Zukünftige Richtungen
1. The development of new prodrugs of MPP+ that are less toxic and more selective in their ability to induce Parkinson's-like symptoms.
2. The investigation of the role of oxidative stress in the pathogenesis of Parkinson's disease using N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide.
3. The study of the effects of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide on non-dopaminergic neurons to better understand the pathophysiology of Parkinson's disease.
4. The investigation of the potential use of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide as a therapeutic agent for Parkinson's disease.
5. The study of the effects of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide on other neurological disorders that involve mitochondrial dysfunction, such as Alzheimer's disease and Huntington's disease.
Synthesemethoden
The synthesis of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide involves the reaction of 4-bromomethylbenzonitrile with phenylthiol in the presence of potassium carbonate and DMF. The resulting product is then reacted with 3-methylbutylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide is used in scientific research to study Parkinson's disease. It is a prodrug of MPP+, which is a neurotoxin that causes the selective destruction of dopaminergic neurons in the substantia nigra. The administration of MPTP to animals has been shown to induce Parkinson's-like symptoms, making it a valuable tool in the study of the disease.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-15(2)12-13-20-19(21)17-10-8-16(9-11-17)14-22-18-6-4-3-5-7-18/h3-11,15H,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPNIVMUFHKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)

